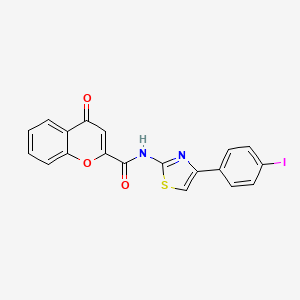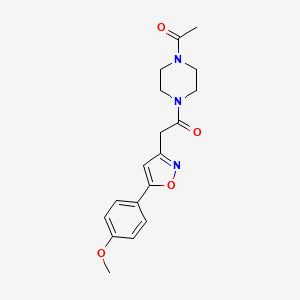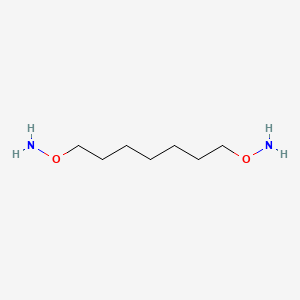![molecular formula C11H10N4S B2719458 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-64-1](/img/structure/B2719458.png)
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of pyrazole derivatives, including 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, involves reactions with primary amines, showcasing diverse biological activities. These compounds' structures have been confirmed through multiple spectroscopic techniques, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, indicating a significant interest in understanding their molecular framework and the basis for their biological activities (Titi et al., 2020).
Antimicrobial and Antibacterial Applications
Research has demonstrated the antimicrobial and antibacterial potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives. Their structure-activity relationships have been analyzed, with specific substitutions enhancing their effectiveness against various microbial strains. This suggests a promising avenue for developing new antimicrobial agents from this compound class (Deohate & Palaspagar, 2020).
Antagonist Activity
Certain derivatives have shown activity as antagonists for serotonin 5-HT6 receptors, indicating potential applications in neuropharmacology. The study of structure-activity relationships in these compounds provides insights into designing more effective therapeutic agents targeting neurological disorders (Ivachtchenko et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been reported to exhibit inhibitory activity against certain receptor tyrosine kinases (rtks) and serine/threonine kinases (stks) .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets via an addition–elimination mechanism .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family are known to impact various biochemical reactions, particularly those involving purine analogues .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have demonstrated significant inhibitory activity and antiproliferative effects .
Direcciones Futuras
The future directions of research on 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties could be leveraged for applications in material science .
Análisis Bioquímico
Biochemical Properties
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit potent enzymatic inhibitory activity . It interacts with enzymes such as TrkA and ALK2, demonstrating inhibitory activity with IC50 values of 0.087 and 0.105 μM, respectively .
Cellular Effects
In cellular studies, this compound has shown significant antiproliferative activity against KM12 and EKVX cell lines . The IC50 values were 0.82 and 4.13 μM, respectively, indicating its potential influence on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation .
Propiedades
IUPAC Name |
2-methyl-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-4-10-13-5-9(8-2-3-16-6-8)11(12)15(10)14-7/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXKFAQMIRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane](/img/structure/B2719377.png)
![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
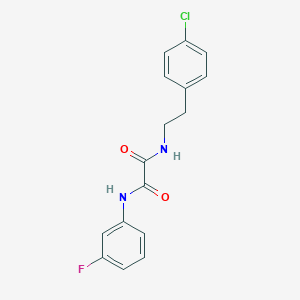
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)
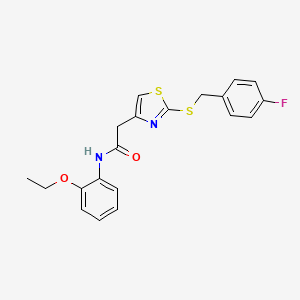
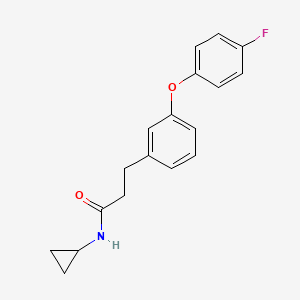
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)
